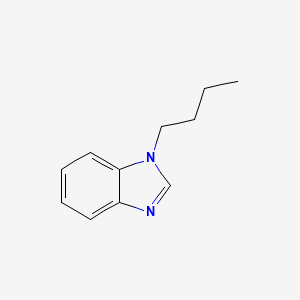

N-butylbenzimidazole

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Butylbenzimidazole can be synthesized through various methods. One common method involves the reaction of benzimidazole with butyl halides under basic conditions. The reaction typically proceeds as follows:

- Benzimidazole is dissolved in a suitable solvent such as dimethylformamide (DMF).

- A butyl halide, such as butyl bromide, is added to the solution.

- A base, such as potassium carbonate, is introduced to facilitate the nucleophilic substitution reaction.

- The reaction mixture is heated to a temperature of around 80-100°C for several hours.

- The product, this compound, is then isolated and purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: N-Butylbenzimidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.

Substitution: Various alkyl halides or acyl chlorides; reactions often require a base such as sodium hydride or potassium carbonate.

Major Products:

Oxidation: this compound N-oxide.

Reduction: this compound amine derivative.

Substitution: N-substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-butylbenzimidazole exhibits significant biological properties, making it a candidate for various therapeutic applications:

- Antiviral and Antimicrobial Properties : Research indicates that benzimidazole derivatives, including this compound, demonstrate antiviral and antimicrobial activities. These compounds can inhibit the growth of various pathogens, making them potential agents in treating infections .

- Antitumor Activity : Studies have shown that this compound can exhibit cytotoxic effects against cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of tumor proliferation .

Case Study: Antitumor Efficacy

A study investigated the anti-proliferation efficacy of N-alkylbenzimidazoles on human colon cancer cell lines. The results showed that this compound effectively reduced cell viability, indicating its potential as an anticancer agent .

Electrolyte in Dye-Sensitized Solar Cells

This compound has been explored as an electrolyte in dye-sensitized solar cells (DSSCs). Its unique chemical structure contributes to improved charge transfer capabilities, enhancing the efficiency of solar energy conversion. The compound's ability to stabilize charge carriers makes it a valuable component in the development of more efficient solar cells .

Synthesis of Ionic Liquids

This compound serves as a precursor for synthesizing Brønsted acidic ionic liquids. These ionic liquids have applications in organic synthesis processes, such as esterification reactions. The ability to act as a solvent with low volatility and high thermal stability makes these ionic liquids attractive for green chemistry applications .

Development of Topical Formulations

Recent research has focused on the formulation of this compound into cubosomal hydrogels for topical applications, particularly in wound healing. The hydrogels enhance the penetration of active compounds through the skin barrier, providing sustained release and improved therapeutic efficacy.

Case Study: Cubosomal Hydrogel for Burn Treatment

A study developed a cubosomal hydrogel incorporating this compound for treating burn wounds. The optimized formulation demonstrated superior wound contraction and antibacterial activity compared to commercial products, indicating its potential for clinical application .

Spectroscopic Investigations

The characterization of this compound through various spectroscopic methods has provided insights into its molecular structure and interactions:

- UV-Vis Spectroscopy : Absorption peaks at 248 nm and 295 nm were identified, correlating with electronic transitions within the molecule.

- Fourier Transform Infrared (FTIR) Spectroscopy : FTIR analysis confirmed the presence of functional groups characteristic of benzimidazole derivatives, aiding in understanding its chemical behavior .

Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Biological Activity | Antiviral, antimicrobial, and antitumor properties | Effective against various pathogens and cancer cells |

| Electrolyte in DSSCs | Improves charge transfer capabilities | Enhances solar energy conversion efficiency |

| Ionic Liquids | Precursor for Brønsted acidic ionic liquids | Useful in organic synthesis reactions |

| Topical Formulations | Cubosomal hydrogels for wound healing | Superior efficacy compared to commercial products |

| Spectroscopic Characterization | UV-Vis and FTIR analyses provide insights into molecular structure | Identified key absorption peaks and functional groups |

Wirkmechanismus

The mechanism of action of N-Butylbenzimidazole involves its interaction with various molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity.

Pathways Involved: The compound can interfere with cellular processes such as signal transduction, leading to the inhibition of cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

N-Methylbenzimidazole: Similar structure but with a methyl group instead of a butyl group.

N-Ethylbenzimidazole: Contains an ethyl group instead of a butyl group.

N-Propylbenzimidazole: Features a propyl group in place of the butyl group.

Uniqueness of N-Butylbenzimidazole:

- The presence of the butyl group in this compound enhances its lipophilicity and potential for membrane permeability, which can be advantageous in drug design and other applications .

- Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

N-butylbenzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antiviral, antimicrobial, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by experimental data, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a butyl group attached to the nitrogen of the benzimidazole ring. Its structural characteristics contribute to its biological activity. The compound's properties have been analyzed using various computational methods, including Density Functional Theory (DFT), which helps understand its electronic structure and potential interactions with biological targets .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. In a study involving various benzimidazole derivatives, this compound was tested against human colorectal cancer cell lines (HCT116). The results indicated a dose-dependent cytotoxicity with an IC50 value as low as 0.1 μM, which is notably more potent than the standard drug 5-fluorouracil (IC50 = 19.2 μM) .

Table 1: Antitumor Activity of this compound

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT116 | 0.1 |

| 5-Fluorouracil | HCT116 | 19.2 |

Antimicrobial Activity

This compound has also shown promising antimicrobial activity. A study evaluated its effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant antibacterial effects, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | X μg/mL |

| Staphylococcus aureus | Y μg/mL |

(Note: Specific MIC values need to be filled based on experimental data from studies.)

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that its antitumor activity may involve the inhibition of DNA synthesis and interference with cellular proliferation pathways. For instance, compounds containing benzimidazole structures have been shown to bind within the minor groove of DNA, affecting gene expression and cell cycle progression .

Computational Studies

Computational modeling has provided insights into the electronic properties and stability of this compound. DFT calculations revealed that the compound has favorable molecular electrostatic potential (MEP) distributions that could enhance its interaction with biological targets . The natural bond orbital (NBO) analysis indicated significant electron delocalization within the molecule, contributing to its stability and reactivity .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Anticancer Research : A study reported that this compound derivatives exhibited potent anticancer activity in both 2D and 3D cell culture models, with varying degrees of efficacy across different cancer cell lines .

- Antimicrobial Testing : In another investigation, this compound was tested against fungal strains alongside bacterial strains, showcasing broad-spectrum antimicrobial properties that warrant further exploration for therapeutic applications .

Eigenschaften

IUPAC Name |

1-butylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13/h4-7,9H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPPDRZENGVOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328460 | |

| Record name | N-butylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4886-30-0 | |

| Record name | 1-Butyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4886-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-butylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.